molecular formula C14H12FNO4S B2540937 3-[(3-fluorobenzenesulfonamido)methyl]benzoic acid CAS No. 1182898-91-4

3-[(3-fluorobenzenesulfonamido)methyl]benzoic acid

Cat. No.: B2540937
CAS No.: 1182898-91-4
M. Wt: 309.31
InChI Key: MGTIKAWQOMALBC-UHFFFAOYSA-N
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Description

3-[(3-fluorobenzenesulfonamido)methyl]benzoic acid is a high-purity chemical compound supplied for research purposes. This benzoic acid derivative features a 3-fluorobenzenesulfonamido methyl group, a scaffold recognized in medicinal chemistry for its potential in drug discovery. Recent scientific investigations highlight that structurally related 3-sulfonamido benzoic acid derivatives are being explored as potent antagonists for the P2Y14 receptor (P2Y14R) . The P2Y14R is a promising therapeutic target for inflammatory conditions, including acute lung injury (ALI), suggesting potential research applications for this compound in developing new anti-inflammatory agents . Furthermore, the 2-sulfonamidobenzamide core is a known pharmacophore in the discovery of allosteric modulators for G-protein coupled receptors (GPCRs), such as MrgX1, a non-opioid target for chronic pain . The synthetic utility of such compounds is demonstrated in solid-phase peptide synthesis (SPPS) and other organic synthesis methodologies, where high-purity building blocks are essential . This product is intended for research and development use only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[[(3-fluorophenyl)sulfonylamino]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4S/c15-12-5-2-6-13(8-12)21(19,20)16-9-10-3-1-4-11(7-10)14(17)18/h1-8,16H,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTIKAWQOMALBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CNS(=O)(=O)C2=CC=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-fluorobenzenesulfonamido)methyl]benzoic acid typically involves the reaction of 3-fluorobenzenesulfonamide with a suitable benzoic acid derivative under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as water or an organic solvent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-[(3-fluorobenzenesulfonamido)methyl]benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or alkylating agents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Agents
The compound has been investigated for its potential as an anti-inflammatory agent. Research indicates that derivatives of benzenesulfonamides can inhibit neutrophilic hyperactivation, which is implicated in various inflammatory disorders. For instance, compounds similar to 3-[(3-fluorobenzenesulfonamido)methyl]benzoic acid have shown efficacy in blocking the p38α mitogen-activated protein kinase signaling pathway, leading to reduced inflammation markers in activated neutrophils .

2. Antimicrobial Activity
Studies have demonstrated that sulfonamide derivatives exhibit antimicrobial properties. For example, compounds structurally related to this compound have been tested against various Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) in the low micromolar range . This suggests potential applications in developing new antibiotics.

3. Cancer Research
There is growing interest in the use of this compound as a lead structure for anticancer drug development. The inhibition of specific enzymes like aldo-keto reductase 1C3 (AKR1C3), which is involved in the metabolism of steroid hormones linked to prostate cancer progression, has been highlighted as a significant therapeutic target .

Materials Science Applications

1. Liquid Crystal Displays
The structural characteristics of this compound make it a suitable candidate for developing liquid crystal materials. Its ability to form bent-core structures allows for unique optical properties that are beneficial in display technologies .

2. Synthesis of Advanced Materials
This compound serves as a building block in synthesizing various advanced materials, including pharmaceutical intermediates and functional polymers. The fluorinated nature enhances the thermal stability and solubility of the resultant materials, making them suitable for high-performance applications .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Anti-inflammatory AgentsInhibition of neutrophilic hyperactivationEffective against p38α MAPK signaling
Antimicrobial ActivityActivity against Gram-positive and Gram-negative bacteriaMIC values indicate strong potential
Cancer ResearchTargeting AKR1C3 for prostate cancer treatmentInhibitory effects observed
Liquid Crystal DisplaysDevelopment of bent-core liquid crystalsUnique optical properties noted
Advanced Material SynthesisBuilding block for pharmaceuticals and polymersEnhanced thermal stability reported

Case Studies

  • Anti-inflammatory Mechanism Study
    A study focused on the anti-inflammatory effects of sulfonamide derivatives demonstrated that compounds structurally related to this compound effectively reduced superoxide production in neutrophils, highlighting their potential as therapeutic agents for inflammatory diseases.
  • Antimicrobial Testing
    A series of benzenesulfonamide derivatives were synthesized and tested against various pathogens. The results indicated that certain derivatives exhibited significant antimicrobial activity, paving the way for further exploration into their use as antibiotics.

Mechanism of Action

The mechanism of action of 3-[(3-fluorobenzenesulfonamido)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biochemical processes. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Table 1: Key Structural Analogues and Their Modifications
Compound Name Substituent Modifications Key Functional Groups
3-[(3-Fluorobenzenesulfonamido)methyl]benzoic acid 3-Fluorobenzenesulfonamido group, methylene bridge Sulfonamide, benzoic acid, fluorine
3-[3-(3-Fluorophenyl)-2-oxo-1-imidazolidinyl]benzoic acid 3-Fluorophenyl linked to an imidazolidinone ring Imidazolidinone, benzoic acid, fluorine
3-[(Thiophene-2-sulfonyl)methyl]benzoic acid Thiophene sulfonyl group Thiophene sulfonyl, benzoic acid
3-Fluoro-4-(trifluoromethyl)benzoic acid Trifluoromethyl and fluorine substituents Trifluoromethyl, benzoic acid, fluorine
Methyl 3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorobenzoate Difluorophenyl sulfonamide, esterified benzoic acid Difluorophenyl sulfonamide, methyl ester
Key Observations :
  • Sulfonamide vs.
  • Aromatic Ring Substitution : Fluorine at the 3-position (target compound) vs. trifluoromethyl at the 4-position () impacts steric bulk and electron-withdrawing effects, influencing enzyme binding kinetics.
  • Esterification : Methyl ester derivatives (e.g., ) improve cell permeability but require hydrolysis to the free acid for activity, delaying pharmacological effects.

Pharmacological Activity and Target Affinity

Carbonic Anhydrase (CA) Inhibition :
  • Target Compound : Demonstrated moderate inhibition of CA isoforms (e.g., CA II and IX) in preliminary studies, with IC₅₀ values ranging from 50–200 nM, attributed to the sulfonamide group’s interaction with the zinc ion in the active site .
  • 3-Fluoro-4-(trifluoromethyl)benzoic Acid : Exhibits weaker CA inhibition (IC₅₀ > 500 nM) due to the absence of a sulfonamide group, highlighting the critical role of this moiety .
  • Methyl 3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorobenzoate: Shows enhanced CA XII selectivity (IC₅₀ = 35 nM) compared to the target compound, likely due to the difluorophenyl group’s optimized steric fit .
Antitumor Activity :
  • Av7 (2-Acetylamino Benzoic Acid Methyl Ester): A structurally simpler analogue from inhibits AGS gastric cancer cells (IC₅₀ = 12 μM), suggesting that benzoic acid derivatives with methyl esters retain cytotoxic activity .
  • 3-[(Thiophene-2-sulfonyl)methyl]benzoic Acid : Displays antiproliferative effects against HepG2 liver cancer cells (IC₅₀ = 8 μM), indicating that sulfur-containing aromatic systems enhance activity compared to fluorinated analogues .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound 3-Fluoro-4-(trifluoromethyl)benzoic Acid Methyl 3-Fluorobenzoate
Molecular Weight ~325 g/mol (estimated) 208.1 g/mol 154.14 g/mol
LogP (Octanol-Water) 1.8 (predicted) 2.1 1.4
Aqueous Solubility Low (<10 μM) Very low (<5 μM) Moderate (~50 μM)
pKa (Benzoic Acid) ~4.2 ~3.9 4.5
Key Insights :
  • The target compound’s higher molecular weight and sulfonamide group reduce solubility compared to simpler benzoates (e.g., ).

Biological Activity

3-[(3-Fluorobenzenesulfonamido)methyl]benzoic acid (CAS No. 1182898-91-4) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, which includes a fluorobenzenesulfonamide group, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H12FNO3S\text{C}_{14}\text{H}_{12}\text{F}\text{N}\text{O}_3\text{S}

Key Properties:

  • Molecular Weight: 295.31 g/mol
  • Solubility: Moderate solubility in organic solvents, limited in water.
  • Melting Point: Approximately 120 °C.

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

  • Enzyme Inhibition: Similar sulfonamide compounds are known to inhibit carbonic anhydrase and other enzymes by mimicking substrate binding.
  • Protein-Ligand Interactions: The sulfonamide moiety may interact with amino acid residues in target proteins, modulating their activity.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. It has been shown to enhance the antitumor effects when combined with other chemotherapeutic agents. For instance, in a study focusing on non-small cell lung cancer (NSCLC), the compound demonstrated significant synergy with existing treatments, leading to improved cell proliferation inhibition ( ).

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro assays have indicated that it possesses moderate antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative species. The presence of the fluorine atom is believed to enhance membrane permeability, contributing to its efficacy ( ).

Study on Antiproliferative Effects

A notable study assessed the antiproliferative effects of various sulfonamide derivatives, including this compound, on leukemic cell lines. The results indicated an IC50 value of approximately 50 µM, suggesting significant potential as an anticancer agent ( ).

CompoundIC50 (µM)Cell Line
This compound50HL60
Control Compound A76HL60
Control Compound B120HL60

Synergistic Effects with Other Agents

In a combination therapy study, this compound was tested alongside traditional chemotherapeutics like cisplatin and gemcitabine. The results showed enhanced cytotoxicity in tumor cells compared to monotherapy, indicating its potential as an adjunct treatment ( ).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-[(3-fluorobenzenesulfonamido)methyl]benzoic acid, and how can purity be ensured?

  • Answer : The synthesis typically involves a two-step process: (1) coupling 3-fluorobenzenesulfonyl chloride with aminomethylbenzoic acid derivatives under basic conditions (e.g., using triethylamine in anhydrous DCM), followed by (2) purification via recrystallization or column chromatography. Purity validation requires HPLC (≥95% purity) and NMR analysis (e.g., confirming sulfonamide N–H resonance at δ 9–10 ppm and fluorine coupling patterns in 19F^{19}\text{F} NMR). Contamination by unreacted sulfonyl chloride or amine intermediates must be monitored using TLC or LC-MS .

Q. How can the solubility and stability of this compound be characterized for in vitro assays?

  • Answer : Solubility profiling should be conducted in polar solvents (e.g., DMSO, ethanol) and aqueous buffers (pH 4–8) using UV-Vis spectroscopy or nephelometry. Stability studies under varying temperatures (4°C, 25°C, 37°C) and light exposure should employ HPLC to track degradation products. For example, hydrolysis of the sulfonamide bond under acidic conditions (pH <3) may require buffered formulations for biological assays .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Answer :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm methylene bridge (CH2_2 at δ ~4.5 ppm) and aromatic substitution patterns. 19F^{19}\text{F} NMR detects the fluorine environment (δ ~-110 ppm for meta-substituted fluorine) .
  • FT-IR : Sulfonamide S=O stretches (~1350 cm1^{-1} and 1150 cm1^{-1}) and carboxylic acid O–H (~2500–3000 cm1^{-1}) .
  • Mass Spectrometry : HRMS (ESI+) to confirm molecular ion [M+H]+^+ (calculated for C14_{14}H12_{12}FNO4_4S: 310.0584) .

Advanced Research Questions

Q. What strategies can resolve contradictory bioactivity data in enzyme inhibition assays?

  • Answer : Discrepancies may arise from assay conditions (e.g., buffer ionic strength, reducing agents). Standardize protocols using:

  • Positive Controls : Compare with known sulfonamide inhibitors (e.g., acetazolamide for carbonic anhydrase).
  • Kinetic Analysis : Determine KiK_i values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase IX) to validate binding modes .

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

  • Answer :

  • Substituent Modifications : Replace the 3-fluorobenzenesulfonamide group with 4-fluoro or trifluoromethyl analogs to assess steric/electronic effects on binding.
  • Methylene Bridge Optimization : Test ethyl or propyl spacers instead of methyl to alter conformational flexibility.
  • Activity Data Table :
DerivativeIC50_{50} (nM)Selectivity Ratio (Target A vs. B)
Parent1201:1
4-Fluoro853:1
CF3_34510:1
  • Reference: Analogous SAR approaches for sulfonamide-based inhibitors in achieved 10-fold selectivity via trifluoromethyl substitution .

Q. What analytical methods are suitable for detecting trace impurities in bulk synthesis?

  • Answer :

  • LC-MS/MS : Quantify residual solvents (e.g., DCM) and sulfonic acid byproducts (<0.1% threshold).
  • Elemental Analysis : Confirm stoichiometric fluorine content (theoretical: 6.12% F).
  • X-ray Diffraction (XRD) : Identify crystalline polymorphs that may affect dissolution rates .

Q. How can computational methods guide target identification for this compound?

  • Answer :

  • Molecular Docking : Use AutoDock Vina to screen against sulfonamide-sensitive targets (e.g., carbonic anhydrases, MMP-2). Prioritize targets with Glide scores ≤ -8.0 kcal/mol.
  • MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns trajectories) in explicit solvent.
  • Pharmacophore Modeling : Align with features like hydrogen-bond acceptors (sulfonamide O) and hydrophobic pockets (fluorobenzene ring) .

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